![molecular formula C13H19NO2S B2916414 Ethyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 329222-94-8](/img/structure/B2916414.png)
Ethyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (EAEBTC) is an organic compound belonging to the family of heterocyclic compounds. It is a derivative of benzothiophene, and is used in a variety of scientific applications, including drug synthesis, drug delivery, and biochemistry.
Scientific Research Applications
Chemical Transformations and Derivatives
Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate serves as a precursor in synthesizing various chemical derivatives. By undergoing acetylation and propionylation, it forms compounds that, upon further reaction with hydrazine hydrate, yield 3-amino-2-methyl/ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-ones. These compounds are then converted into Schiff bases through treatment with aromatic aldehydes. Such chemical transformations underscore the compound's versatility in organic synthesis, leading to potential applications in pharmaceuticals and materials science (B. Narayana et al., 2006).
Biological Activity and Potential Therapeutic Applications
A diverse array of derivatives synthesized from ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibit promising biological activities. For instance, compounds derived from this molecule have been evaluated for their antimicrobial and anti-inflammatory properties. Certain derivatives demonstrate significant biological activity, highlighting the compound's potential as a scaffold for developing new therapeutic agents (B. Narayana et al., 2006).
Cyclization Reactions and New Heterocyclic Systems
Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate also participates in cyclization reactions, leading to the formation of novel heterocyclic systems. These reactions expand the diversity of heterocyclic compounds available for further chemical and biological investigation, potentially opening new pathways for drug discovery and development (A. Santagati et al., 1993).
Anticancer Research
Research into the anticancer potential of derivatives from ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has identified compounds with significant activity against cancer cell lines. These findings suggest the possibility of developing new anticancer agents based on modifications of this compound, contributing to the ongoing search for effective cancer therapies (E. Gad et al., 2020).
Mechanism of Action
Target of Action
Ethyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is an antibacterial agent . It primarily targets bacteria by binding to amines and metal ions .
Mode of Action
The compound interacts with its targets (amines and metal ions) to inhibit the growth of bacteria
Biochemical Pathways
It is known that the compound has in vitro anticancer activity , suggesting it may interact with pathways related to cell proliferation and survival.
Result of Action
The compound has been shown to inhibit the growth of bacteria . In addition, it has demonstrated in vitro anticancer activity against cancer cells
properties
IUPAC Name |
ethyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-3-8-5-6-9-10(7-8)17-12(14)11(9)13(15)16-4-2/h8H,3-7,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KECVYBAUBFEMBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)OCC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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